molecular formula C10H18Cl2N4O B2593243 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1707367-87-0

4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2593243
CAS No.: 1707367-87-0
M. Wt: 281.18
InChI Key: CNWHSVBGHGIYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4O·2HCl It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 4-methoxypyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a wide range of substituted pyrimidine derivatives .

Scientific Research Applications

4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of the piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8;;/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHSVBGHGIYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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